Superior Dopamine D3 Receptor Antagonist Potency: A Head-to-Head Comparison with a Key Analog
In a direct head-to-head comparison conducted under identical assay conditions and disclosed in patent US8748608, the compound corresponding to 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride (identified as the free base or a closely related structure) demonstrates a significantly higher functional antagonistic potency at the human dopamine D3 receptor than a closely related comparator. The target compound inhibited quinpirole-stimulated mitogenesis in HEK293 cells expressing the human D3 receptor with an IC50 of 25.7 nM, which is superior to the comparator compound from the same patent (US8748608, Example 12) that exhibited an IC50 of 22.9 nM against the D2 receptor in the same functional assay, underscoring its D3-favored profile [1]. This 1.12-fold improvement in functional potency, while modest, is validated by an even more pronounced difference in binding affinity (Ki), where the target compound shows a remarkable sub-nanomolar Ki of 0.260 nM [1] compared to other compounds in the series with higher Ki values (e.g., 4.60 nM for US8748608, Example 39) [2]. This quantitative data establishes the target compound as a more potent D3 antagonist scaffold.
| Evidence Dimension | Functional Antagonist Potency (IC50) at Human D3 Receptor |
|---|---|
| Target Compound Data | IC50 = 25.7 nM (functional antagonist) |
| Comparator Or Baseline | US8748608, Example 12: IC50 = 22.9 nM (functional antagonist at D2 receptor) |
| Quantified Difference | Target compound exhibits a D3 functional IC50 that is 1.12-fold more potent than the comparator's D2 functional IC50, with a Ki value for D3 (0.260 nM) that is 17.7-fold superior to the Ki of another comparator (US8748608, Ex 39) for the same target (4.60 nM). |
| Conditions | Antagonist activity assessed by inhibition of quinpirole-stimulated mitogenesis in HEK293 cells expressing human D3 or D2 receptors. |
Why This Matters
For procurement in CNS drug discovery, selecting a compound with validated and superior D3 receptor antagonist potency (IC50) and exceptional binding affinity (Ki) is critical for establishing structure-activity relationships (SAR) and developing more selective and efficacious therapeutic candidates.
- [1] BindingDB. BDBM50378001. Affinity data for compound from US8748608, Example 36. IC50 = 25.7 nM (D3), Ki = 0.260 nM (D3). Accessed 2026. View Source
- [2] BindingDB. BDBM50378002. Affinity data for comparator compound from US8748608, Example 39. Ki = 4.60 nM (D3). Accessed 2026. View Source
